molecular formula C20H18N6 B2665289 N2-phenethyl-N4-phenylpteridine-2,4-diamine CAS No. 946218-86-6

N2-phenethyl-N4-phenylpteridine-2,4-diamine

Cat. No.: B2665289
CAS No.: 946218-86-6
M. Wt: 342.406
InChI Key: WXVAYIVYNABHST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N2-phenethyl-N4-phenylpteridine-2,4-diamine” is a derivative of N2,N4-diphenylpyrimidin-2,4-diamine . It has been studied for its potential use in the prevention or treatment of cancer . It shows a relatively weak EGFR activity inhibitory effect on wild-type EGFR, a high inhibitory ability on EGFR mutation, and a high inhibitory ability on even FLT3 and FLT3 mutation .


Synthesis Analysis

The synthesis of this compound involves making structural modifications to improve the overall potency, selectivity, and solubility of the series by varying the anilino groups attached to the 2- and 4-position .

Scientific Research Applications

Electrochemical Applications

  • N2-phenethyl-N4-phenylpteridine-2,4-diamine has been studied for its potential in electrochemical applications. For instance, a study explored the use of related Schiff bases as selective electrodes for Sm3+ ions. This research highlights the compound's utility in developing electrodes for ion detection in various samples, such as medicinal plants and soil, demonstrating its versatility in electrochemical sensing and analysis (Upadhyay et al., 2012).

Optoelectronic Devices

  • The compound's derivatives have been utilized in optoelectronic devices. A study focused on synthesizing novel triphenylamine-based derivatives with dimethylamino substituents for exploring their optical and electrochromic behaviors. These materials were introduced into electrochromic devices, showing high coloration efficiency and electrochemical stability, indicating their potential use in developing advanced optoelectronic components (Wu et al., 2019).

Polymer Science

  • Research in polymer science has incorporated this compound and its analogs in the synthesis of various polymers. Studies have described the synthesis of new polyamides and polyimides using related diamines, demonstrating these compounds' relevance in creating materials with desirable properties such as solubility, thermal stability, and mechanical strength. Such polymers have potential applications in various industrial and technological fields (Liaw et al., 1999; Yang et al., 1994; Yang et al., 1995).

Corrosion Inhibition

  • Novel bis Schiff’s bases, structurally similar to this compound, have been investigated for their corrosion inhibiting properties. These compounds have shown effectiveness as corrosion inhibitors for mild steel in acidic environments, making them valuable in industrial applications where metal corrosion is a significant concern (Singh & Quraishi, 2016).

Mechanism of Action

The compound shows a relatively weak EGFR activity inhibitory effect on wild-type EGFR, a high inhibitory ability on EGFR mutation, and a high inhibitory ability on even FLT3 and FLT3 mutation . This suggests that it may be used for the treatment of cancer with EGFR mutation or cancer with FLT3 or a mutation thereof .

Properties

IUPAC Name

4-N-phenyl-2-N-(2-phenylethyl)pteridine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6/c1-3-7-15(8-4-1)11-12-23-20-25-18-17(21-13-14-22-18)19(26-20)24-16-9-5-2-6-10-16/h1-10,13-14H,11-12H2,(H2,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXVAYIVYNABHST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC3=NC=CN=C3C(=N2)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.